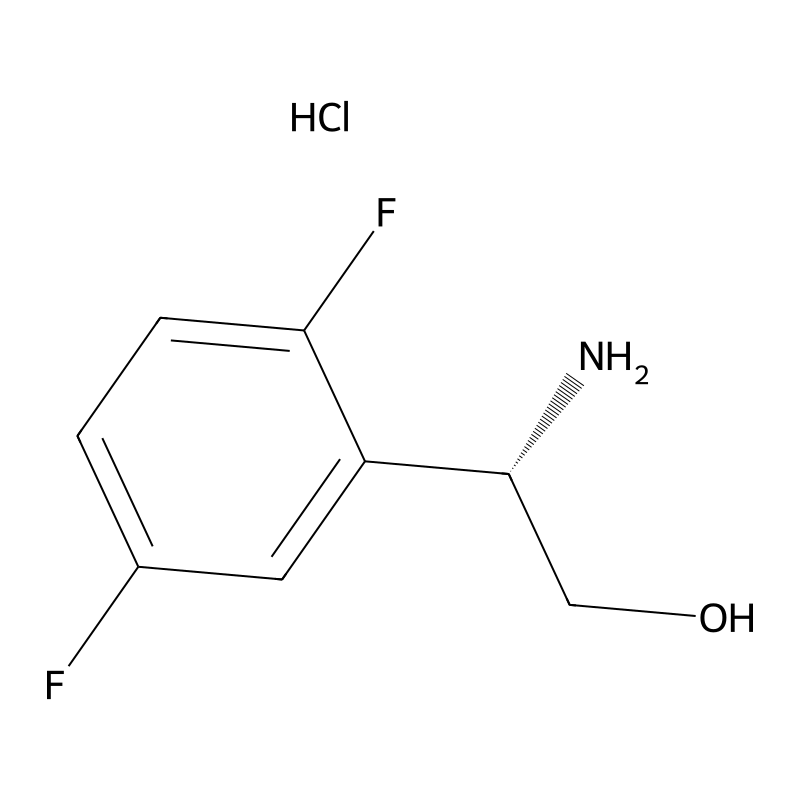

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential use as a Positron Emission Tomography (PET) tracer:

- (S)-Flopropican is being investigated as a PET tracer for imaging the dopamine transporter (DAT) in the brain. [] The DAT is a protein responsible for reuptake of the neurotransmitter dopamine, and its function is often altered in various neurological disorders, including Parkinson's disease, drug addiction, and attention deficit hyperactivity disorder (ADHD). [, , ]

- By binding to the DAT, (S)-Flopropican allows researchers to visualize and quantify DAT levels in different brain regions using PET scans. This information can be valuable for:

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is a chiral compound characterized by its amino alcohol structure, featuring a two-carbon chain with an amino group and a hydroxyl group attached to the second carbon. The presence of a 2,5-difluorophenyl group contributes to its unique properties, making it of interest in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, which is crucial for biological applications.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Amides: Reacting with carboxylic acids can yield amides, which are important in drug development.

- Oxidation: The alcohol group may undergo oxidation to form ketones or aldehydes under specific conditions.

These reactions are facilitated by enzymes in biological systems, which can enhance the reactivity of the compound in metabolic pathways

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with various biological targets:

The synthesis of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.

- Reduction Reaction: A reduction reaction converts the aldehyde to the corresponding alcohol using reducing agents like sodium borohydride.

- Amine Formation: The resulting alcohol is then reacted with ammonia or an amine source to introduce the amino group.

- Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis allows for the production of high-purity chiral compounds .

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride has several applications:

- Pharmaceutical Development: It serves as a lead compound for developing new antidepressants and neuroprotective agents.

- Research Tool: Used in studies investigating neurotransmitter systems and oxidative stress mechanisms.

- Chemical Intermediates: Acts as a building block for synthesizing more complex pharmaceutical compounds.

Interaction studies have focused on how (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride interacts with various biological macromolecules:

- Protein Binding: Research indicates that this compound may bind to specific receptors involved in neurotransmission.

- Enzyme Interaction: Studies suggest that it can inhibit certain enzymes linked to oxidative stress, enhancing its potential therapeutic effects .

- Cellular Uptake Mechanisms: Investigations into how this compound is absorbed by cells reveal insights into its bioavailability and efficacy.

Several compounds share structural similarities with (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-Amino-1-(4-fluorophenyl)ethanol | Contains a fluorophenyl group | Potential use in anxiety disorders |

| (S)-3-Amino-3-(3-chlorophenyl)propanol | Longer carbon chain | Exhibits anti-inflammatory properties |

| (R)-2-Amino-2-(4-methylphenyl)ethanol | Different phenyl substitution | Known for analgesic effects |

The uniqueness of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride lies in its specific fluorinated aromatic structure, which enhances its interaction with biological targets compared to other similar compounds .